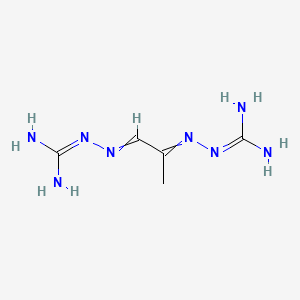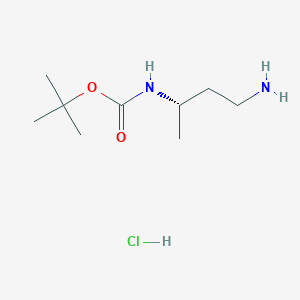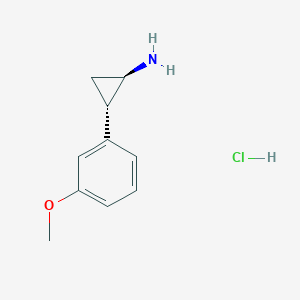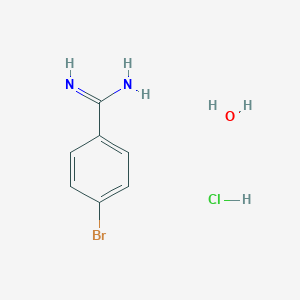
Mitoguanazone
Übersicht
Beschreibung
Mitoguanazone, also known as methylglyoxal-bis(guanylhydrazone), is a synthetic polycarbonyl derivative with potent antineoplastic activity. It is a brain-penetrant and competitive inhibitor of S-adenosyl-methionine decarboxylase, which disrupts polyamine biosynthesis. This compound induces cell apoptosis and inhibits the integration of HIV DNA into cellular DNA in both monocytes and macrophages .
Wissenschaftliche Forschungsanwendungen
Mitoguanazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in studies related to cell apoptosis and polyamine biosynthesis.
Medicine: It has potential applications in the treatment of acute leukemia, Hodgkin’s lymphoma, and non-Hodgkin’s lymphoma. It is also studied for its ability to inhibit HIV DNA integration.
Industry: this compound is used in the development of new drugs and therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mitoguanazone is synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction typically involves the following steps:
Preparation of Methylglyoxal: Methylglyoxal is prepared by the oxidation of acetone or glycerol.
Reaction with Guanylhydrazine: Methylglyoxal is then reacted with guanylhydrazine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Sourcing: High-purity methylglyoxal and guanylhydrazine are sourced.
Reaction Optimization: The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Mitoguanazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Wirkmechanismus
Mitoguanazone exerts its effects by inhibiting S-adenosyl-methionine decarboxylase, an enzyme involved in polyamine biosynthesis. By disrupting this pathway, this compound reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the induction of cell apoptosis. Additionally, this compound inhibits the integration of HIV DNA into cellular DNA, thereby preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Mitoguanazone is unique in its ability to penetrate the brain and inhibit S-adenosyl-methionine decarboxylase. Similar compounds include:
Methylglyoxal-bis(amidinohydrazone): Another polycarbonyl derivative with similar antineoplastic activity.
Methylglyoxal-bis(guanylhydrazone) analogs: Compounds with slight modifications to the guanylhydrazone moiety, exhibiting similar biological activities.
This compound stands out due to its potent inhibition of polyamine biosynthesis and its ability to induce apoptosis in various cancer cell lines .
Eigenschaften
IUPAC Name |
2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHMTNPTTVWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-86-9 | |
| Record name | Methylglyoxal bis(guanylhydrazone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-azaniumyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoate](/img/structure/B7984289.png)






![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B7984346.png)


